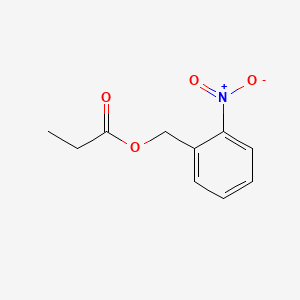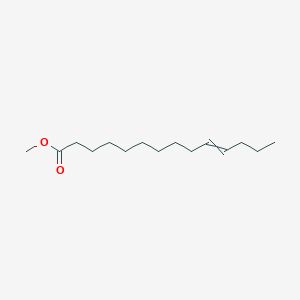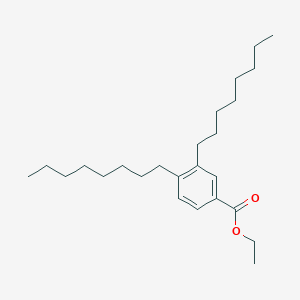![molecular formula C11H12O2S B14273975 [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene CAS No. 127718-95-0](/img/structure/B14273975.png)
[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene: is an organic compound characterized by the presence of a methanesulfonyl group attached to a buta-2,3-dien-2-yl chain, which is further connected to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene typically involves the following steps:
Formation of the Buta-2,3-dien-2-yl Chain: This can be achieved through the reaction of an appropriate alkyne with a suitable reagent to form the diene structure.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the diene in the presence of a base.
Attachment to the Benzene Ring: The final step involves coupling the diene-sulfonyl intermediate with a benzene derivative, often through a Friedel-Crafts alkylation reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the diene chain, converting it into a more saturated hydrocarbon structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Functionalized benzene derivatives.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block for the synthesis of more complex organic molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology:
Biochemical Probes: The compound can be used to study enzyme mechanisms and interactions.
Medicine:
Drug Development:
Industry:
Material Science: Utilized in the synthesis of polymers and advanced materials.
Mécanisme D'action
The mechanism of action of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonyl group can act as an electrophilic center, facilitating reactions with nucleophilic sites on biological molecules. The diene chain allows for conjugation and electron delocalization, enhancing the compound’s reactivity.
Comparaison Avec Des Composés Similaires
[4-(Methanesulfonyl)but-2-en-2-yl]benzene: Similar structure but with a different degree of unsaturation.
[4-(Methanesulfonyl)but-2-yn-2-yl]benzene: Contains a triple bond instead of a diene.
Uniqueness:
Structural Features: The combination of a methanesulfonyl group with a buta-2,3-dien-2-yl chain attached to a benzene ring is unique and offers distinct reactivity.
Reactivity: The presence of both electrophilic and nucleophilic sites allows for diverse chemical transformations.
This detailed article provides a comprehensive overview of [4-(Methanesulfonyl)buta-2,3-dien-2-yl]benzene, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
127718-95-0 |
|---|---|
Formule moléculaire |
C11H12O2S |
Poids moléculaire |
208.28 g/mol |
InChI |
InChI=1S/C11H12O2S/c1-10(8-9-14(2,12)13)11-6-4-3-5-7-11/h3-7,9H,1-2H3 |
Clé InChI |
BECDELDSMFISNR-UHFFFAOYSA-N |
SMILES canonique |
CC(=C=CS(=O)(=O)C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~3~-Acetyl-N-[2-(1H-imidazol-5-yl)ethyl]-beta-alaninamide](/img/structure/B14273893.png)
![6,6'-[Ethane-1,2-diylbis(oxy)]di(hexane-2,4-dione)](/img/structure/B14273897.png)

![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)

![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)





![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)

![2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane](/img/structure/B14273966.png)
